molecular formula C14H24N4O2S2 B6471873 N-[1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide CAS No. 2640960-70-7

N-[1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide

Cat. No.: B6471873
CAS No.: 2640960-70-7
M. Wt: 344.5 g/mol
InChI Key: KIBOVNOSRMYSIE-UHFFFAOYSA-N
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Description

N-[1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a complex organic compound characterized by its unique structure, which includes a thiadiazole ring, a tert-butyl group, a piperidine ring, and a cyclopropanesulfonamide moiety

Properties

IUPAC Name

N-[1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O2S2/c1-14(2,3)12-15-16-13(21-12)18-8-4-5-10(9-18)17-22(19,20)11-6-7-11/h10-11,17H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBOVNOSRMYSIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(S1)N2CCCC(C2)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the thiadiazole core. One common approach is the cyclization of thiosemicarbazides with tert-butyl isocyanate under acidic conditions to form the 5-tert-butyl-1,3,4-thiadiazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Reduction of the thiadiazole ring to form amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of inflammatory and autoimmune diseases.

Industry: The compound's unique properties make it valuable in the production of advanced materials and catalysts.

Mechanism of Action

The mechanism by which N-[1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide exerts its effects involves interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to downstream effects in biological pathways. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

  • N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N-methylcarbamoyl chloride

  • 2-Amino-5-tert-butyl-1,3,4-thiadiazole

  • 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea

Uniqueness: N-[1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties compared to its analogs

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